molecular formula C13H18N2O3 B4552232 ETHYL 3-[(3-TOLUIDINOCARBONYL)AMINO]PROPANOATE

ETHYL 3-[(3-TOLUIDINOCARBONYL)AMINO]PROPANOATE

Cat. No.: B4552232
M. Wt: 250.29 g/mol
InChI Key: HQSBNKYNDXMRAX-UHFFFAOYSA-N
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Description

ETHYL 3-[(3-TOLUIDINOCARBONYL)AMINO]PROPANOATE is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl or an aryl group. Esters like this compound are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .

Scientific Research Applications

ETHYL 3-[(3-TOLUIDINOCARBONYL)AMINO]PROPANOATE has a wide range of scientific research applications, including:

Preparation Methods

The synthesis of ETHYL 3-[(3-TOLUIDINOCARBONYL)AMINO]PROPANOATE involves the reaction of ethyl propanoate with 3-toluidine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods often involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound .

Chemical Reactions Analysis

ETHYL 3-[(3-TOLUIDINOCARBONYL)AMINO]PROPANOATE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Mechanism of Action

The mechanism of action of ETHYL 3-[(3-TOLUIDINOCARBONYL)AMINO]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with proteins and other biomolecules, altering their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

ETHYL 3-[(3-TOLUIDINOCARBONYL)AMINO]PROPANOATE can be compared with other similar ester compounds, such as:

Properties

IUPAC Name

ethyl 3-[(3-methylphenyl)carbamoylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-3-18-12(16)7-8-14-13(17)15-11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSBNKYNDXMRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)NC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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